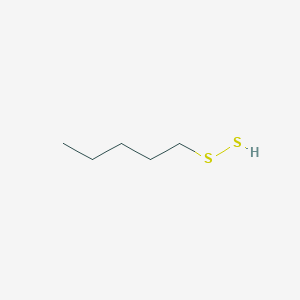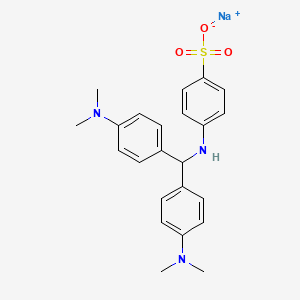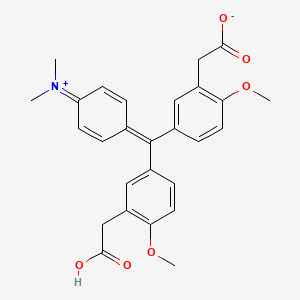
(4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium typically involves multi-step organic reactions. One common method includes the condensation of 3-(carboxymethyl)-4-methoxybenzaldehyde with cyclohexadienylidene dimethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, sodium borohydride
Catalysts: Palladium, platinum, nickel
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound can be used in the production of high-performance polymers and materials with unique properties.
作用機序
The mechanism of action of (4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
1,3-Bis(carboxymethyl)imidazolium chloride: This compound shares similar functional groups and can undergo similar chemical reactions.
4,4’-Methylene diphenyl diisocyanate (MDI): Although structurally different, MDI also contains multiple functional groups and is used in the production of polymers.
Uniqueness
What sets (4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium apart is its unique combination of functional groups and its potential applications across various fields. Its ability to form stable complexes with metals and its versatility in chemical reactions make it a valuable compound for research and industrial applications.
特性
CAS番号 |
69060-00-0 |
|---|---|
分子式 |
C27H27NO6 |
分子量 |
461.5 g/mol |
IUPAC名 |
2-[5-[[3-(carboxymethyl)-4-methoxyphenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-methoxyphenyl]acetate |
InChI |
InChI=1S/C27H27NO6/c1-28(2)22-9-5-17(6-10-22)27(18-7-11-23(33-3)20(13-18)15-25(29)30)19-8-12-24(34-4)21(14-19)16-26(31)32/h5-14H,15-16H2,1-4H3,(H-,29,30,31,32) |
InChIキー |
MGMYROMQJFVQNK-UHFFFAOYSA-N |
正規SMILES |
C[N+](=C1C=CC(=C(C2=CC(=C(C=C2)OC)CC(=O)O)C3=CC(=C(C=C3)OC)CC(=O)[O-])C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



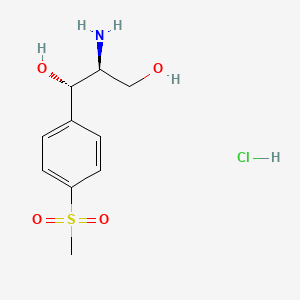
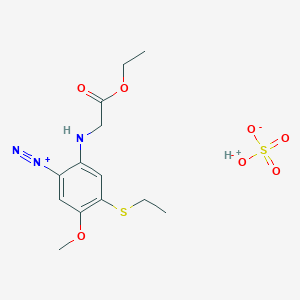


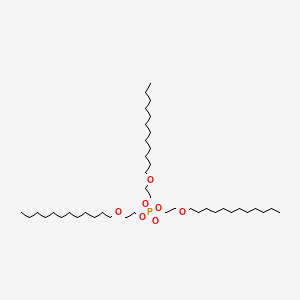
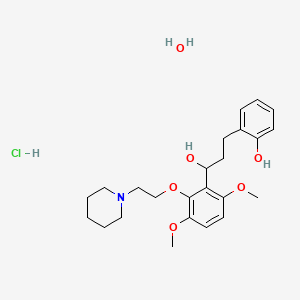



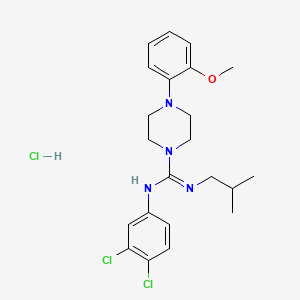
![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)
